molecular formula C5H8BrN5O B12359246 2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one

2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12359246
M. Wt: 234.05 g/mol
InChI Key: QXMPQNCMDNYCQQ-UHFFFAOYSA-N
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Description

2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features an imidazo[2,1-f][1,2,4]triazinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with an amino group, followed by cyclization to form the imidazo[2,1-f][1,2,4]triazinone ring system .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is unique due to its specific substitution pattern and the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H8BrN5O

Molecular Weight

234.05 g/mol

IUPAC Name

2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C5H8BrN5O/c6-2-1-8-3-4(12)9-5(7)10-11(2)3/h1,3,5,8,10H,7H2,(H,9,12)

InChI Key

QXMPQNCMDNYCQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(N1)C(=O)NC(N2)N)Br

Origin of Product

United States

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